![molecular formula C10H14Cl4O2 B3032960 Cyclopropane, 1,1'-[ethylidenebis(oxymethylene)]bis[2,2-dichloro- CAS No. 64794-14-5](/img/structure/B3032960.png)
Cyclopropane, 1,1'-[ethylidenebis(oxymethylene)]bis[2,2-dichloro-
Descripción general
Descripción
Cyclopropane, 1,1’-[ethylidenebis(oxymethylene)]bis[2,2-dichloro- is a complex organic compound characterized by its unique cyclopropane ring structure. This compound is notable for its strained three-membered ring, which imparts significant reactivity and makes it a valuable building block in organic synthesis. The presence of dichloro groups and ether linkages further enhances its chemical versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropane, 1,1’-[ethylidenebis(oxymethylene)]bis[2,2-dichloro- typically involves the cyclopropanation of suitable precursors. One common method is the reaction of dichlorocarbene with alkenes in the presence of a strong base, such as sodium hydroxide, under controlled conditions. This reaction forms the cyclopropane ring with the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as catalytic cyclopropanation using transition metal catalysts. These methods offer higher yields and better control over the reaction conditions, making them suitable for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropane, 1,1’-[ethylidenebis(oxymethylene)]bis[2,2-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the dichloro groups, where nucleophiles like hydroxide ions or amines replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or amines in aqueous or organic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Hydroxylated or aminated derivatives.
Aplicaciones Científicas De Investigación
Cyclopropane, 1,1’-[ethylidenebis(oxymethylene)]bis[2,2-dichloro- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of cyclopropane, 1,1’-[ethylidenebis(oxymethylene)]bis[2,2-dichloro- involves its interaction with molecular targets through its reactive cyclopropane ring and functional groups. The strained ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The dichloro groups and ether linkages also contribute to its reactivity and potential biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropane: A simple cyclopropane ring without additional substituents.
Dichlorocyclopropane: Cyclopropane with two chlorine atoms attached.
Cyclopropane derivatives: Various cyclopropane compounds with different substituents.
Uniqueness
Cyclopropane, 1,1’-[ethylidenebis(oxymethylene)]bis[2,2-dichloro- is unique due to its combination of a cyclopropane ring, dichloro groups, and ether linkages. This combination imparts distinct reactivity and versatility, making it valuable in various chemical and biological applications.
Propiedades
IUPAC Name |
1,1-dichloro-2-[1-[(2,2-dichlorocyclopropyl)methoxy]ethoxymethyl]cyclopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Cl4O2/c1-6(15-4-7-2-9(7,11)12)16-5-8-3-10(8,13)14/h6-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVGZPUEXCALGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OCC1CC1(Cl)Cl)OCC2CC2(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378141 | |
| Record name | Cyclopropane, 1,1'-[ethylidenebis(oxymethylene)]bis[2,2-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64794-14-5 | |
| Record name | Cyclopropane, 1,1'-[ethylidenebis(oxymethylene)]bis[2,2-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[(2-Bromoethyl)sulfanyl]methyl}benzene](/img/structure/B3032877.png)
![Hydrazinecarbothioamide, 2-[[5-(4-chlorophenyl)-2-furanyl]methylene]-](/img/structure/B3032878.png)
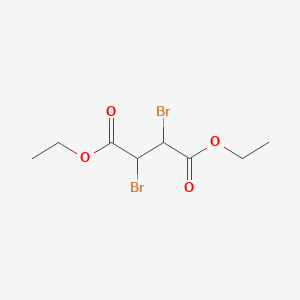
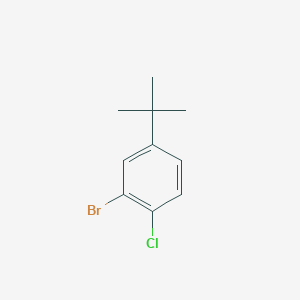
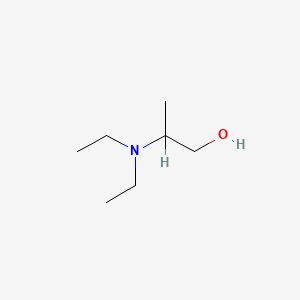
![(3Z)-5-bromo-3-[(3,4-dichlorophenyl)imino]-2,3-dihydro-1H-indol-2-one](/img/structure/B3032884.png)
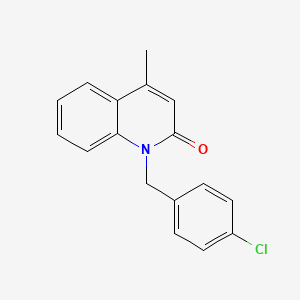
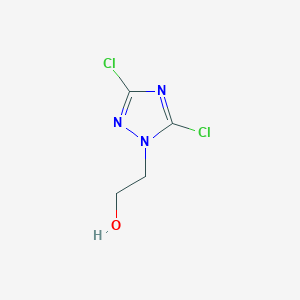
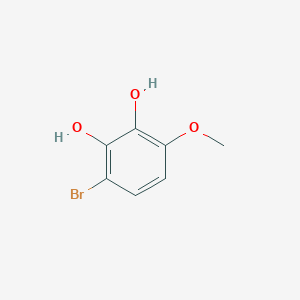
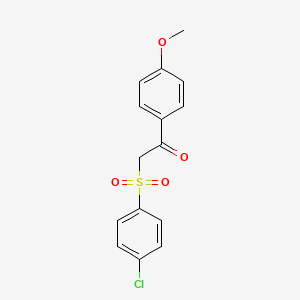
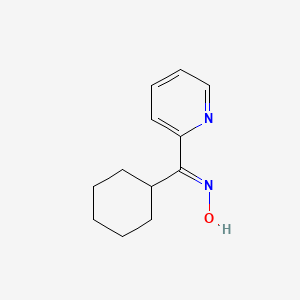
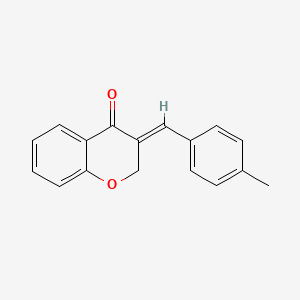
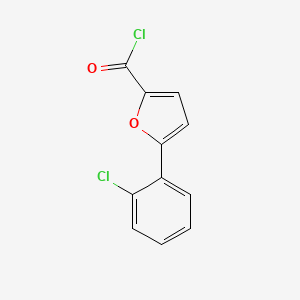
![7-Chloro-6-(2-chloroethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3032898.png)
